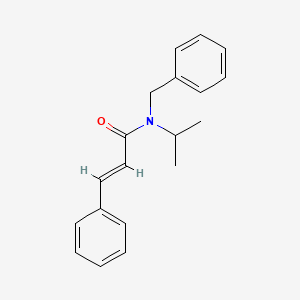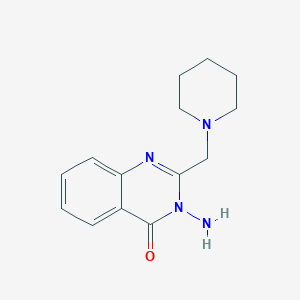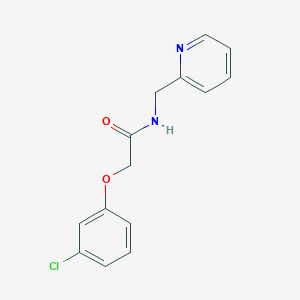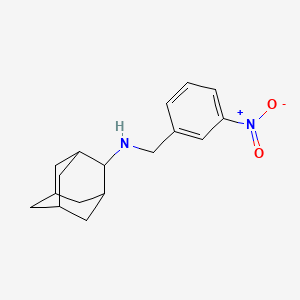
2-adamantyl(3-nitrobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Adamantyl(3-nitrobenzyl)amine, also known as Adanta, is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that is widely used in the pharmaceutical industry. Adanta is a relatively new compound, and its synthesis method and mechanism of action are still being studied. In
作用机制
The exact mechanism of action of 2-adamantyl(3-nitrobenzyl)amine is not fully understood, but it is thought to act as an agonist for the sigma-1 receptor. This receptor is involved in a range of cellular processes, including calcium signaling, lipid metabolism, and protein folding. By binding to the sigma-1 receptor, 2-adamantyl(3-nitrobenzyl)amine may modulate these processes and have downstream effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantyl(3-nitrobenzyl)amine can have a range of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated potassium channels, and the reduction of oxidative stress. These effects may be mediated through the sigma-1 receptor, although the exact mechanisms are still being studied.
实验室实验的优点和局限性
One of the primary advantages of 2-adamantyl(3-nitrobenzyl)amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying this protein. Additionally, 2-adamantyl(3-nitrobenzyl)amine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 2-adamantyl(3-nitrobenzyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, 2-adamantyl(3-nitrobenzyl)amine has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on 2-adamantyl(3-nitrobenzyl)amine. One area of interest is in understanding its mechanism of action more fully, including the downstream effects of sigma-1 receptor activation. Additionally, there is potential for 2-adamantyl(3-nitrobenzyl)amine to be used in drug discovery, particularly in the development of new treatments for neurological disorders. Finally, more studies are needed to understand the in vivo effects of 2-adamantyl(3-nitrobenzyl)amine, including its pharmacokinetics and potential side effects.
In conclusion, 2-adamantyl(3-nitrobenzyl)amine is a promising compound with potential applications in a range of scientific research areas. Its high affinity for the sigma-1 receptor makes it a useful tool for studying this protein, and its relatively simple synthesis method makes it accessible to a wide range of researchers. While there are still many unanswered questions about 2-adamantyl(3-nitrobenzyl)amine's mechanism of action and potential applications, it is clear that this compound has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of 2-adamantyl(3-nitrobenzyl)amine involves the reaction of 2-adamantanone with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction produces 2-adamantyl(3-nitrobenzyl)amine as a yellow solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%, and the purity of the final product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-adamantyl(3-nitrobenzyl)amine has potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 2-adamantyl(3-nitrobenzyl)amine is as a ligand for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-adamantyl(3-nitrobenzyl)amine has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
属性
IUPAC Name |
N-[(3-nitrophenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-11(9-16)10-18-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17-18H,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOZMYLMLJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrobenzyl)tricyclo[3.3.1.1~3,7~]decan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
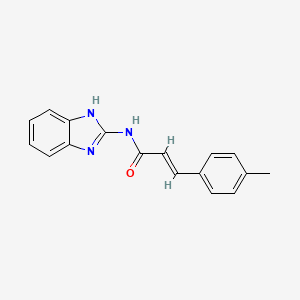
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)


